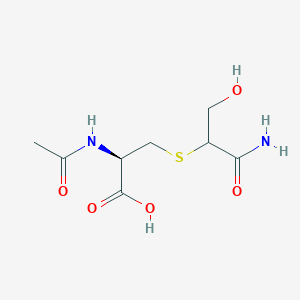

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine

Description

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 137698-09-0 | |

| Molecular Formula | C₈H₁₄N₂O₅S | |

| Molecular Weight | 250.27 g/mol | |

| SMILES Notation | CC(=O)NC@@HC(=O)O |

The term iso-GAMA distinguishes it from GAMA, reflecting the positional isomerism of the carbamoyl and hydroxyethyl groups on the cysteine side chain. Alternative synonyms include N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine and 137698-09-0.

Role in Acrylamide Metabolism

Iso-GAMA is a terminal mercapturic acid metabolite in the glutathione-dependent detoxification pathway of acrylamide. The metabolic sequence involves:

Comparative Metabolite Profiles:

| Metabolite | Structure | Excretion (%) |

|---|---|---|

| iso-GAMA | 1-carbamoyl-2-hydroxyethyl conjugate | 1 |

| GAMA | 2-carbamoyl-2-hydroxyethyl conjugate | 5–10 |

| AAMA | 2-carbamoylethyl conjugate | 40–50 |

This pathway highlights iso-GAMA’s role as a biomarker for glycidamide exposure, providing insights into acrylamide’s metabolic activation.

Significance in Metabolite Research

Iso-GAMA has become pivotal in toxicokinetic and biomonitoring studies for three reasons:

- Biomarker utility : It complements AAMA and GAMA in quantifying acrylamide exposure, particularly in dietary and occupational settings.

- Metabolic overload indicator : Elevated iso-GAMA levels suggest saturation of primary detoxification routes (e.g., AAMA formation), leading to glycidamide accumulation.

- Interspecies comparisons : Iso-GAMA excretion patterns in humans align with rodent models, validating translational risk assessments.

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise quantification of iso-GAMA in urine, with detection limits as low as 0.3 ng/mL. These methods facilitate large-scale population studies, such as the European Human Biomonitoring Initiative (HBM4EU), which uses iso-GAMA to map acrylamide exposure across demographics.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCIZNAHHZFRX-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025773 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137698-09-0 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biological and Enzymatic Synthesis

The predominant and well-documented preparation method of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine involves its formation as a metabolite in the human body through acrylamide metabolism. The key steps include:

- Oxidation of acrylamide : Acrylamide is first oxidized by the enzyme cytochrome P450 2E1 to form glycidamide, an epoxide intermediate.

- Glutathione conjugation : Glycidamide undergoes conjugation with glutathione, a tripeptide that facilitates detoxification.

- Enzymatic processing : The glutathione conjugate is further processed enzymatically, including cleavage and acetylation steps, leading to the formation of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine, which is excreted in urine as a mercapturic acid derivative.

This pathway is summarized in the following table:

| Step | Process | Enzyme/Reagent | Product/Intermediate |

|---|---|---|---|

| 1 | Oxidation of acrylamide | Cytochrome P450 2E1 | Glycidamide |

| 2 | Conjugation with glutathione | Glutathione S-transferase | Glutathione-glycidamide conjugate |

| 3 | Enzymatic cleavage and acetylation | Various enzymes including N-acetyltransferase | N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine |

Industrial Production

There is limited information on industrial-scale production methods for this compound, as it is mainly of interest in biochemical and toxicological research rather than commercial manufacturing. Most studies focus on in vivo formation and analytical detection rather than synthetic production.

Analytical and Research Findings

Metabolic Pathway Confirmation

Studies using controlled dietary acrylamide exposure in humans have confirmed the formation and urinary excretion kinetics of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine. Analytical methods such as ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) have been employed to quantify this metabolite with high sensitivity and specificity.

Analytical Method Parameters

The following table summarizes typical UHPLC-MS/MS parameters used in research for detecting N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine:

| Parameter | Details |

|---|---|

| Chromatographic column | Reversed-phase C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 50 × 4.6 mm, 1.8 µm) |

| Mobile phase | Solvent A: 0.1% aqueous acetic acid; Solvent B: acetonitrile |

| Gradient program | 1% B for 2 min, increase to 10% B over 3 min, followed by reconditioning |

| Injection volume | 2 µL |

| Detection mode | Scheduled multiple reaction monitoring (MRM) |

| Sample preparation | Solid-phase extraction (SPE) with pH adjustment and methanol/formic acid elution |

This analytical approach enables precise monitoring of the metabolite in biological samples, supporting pharmacokinetic and toxicological studies.

Summary Table of Key Preparation Features

| Aspect | Description |

|---|---|

| Primary preparation method | Enzymatic biotransformation in vivo via acrylamide metabolism |

| Key enzymes involved | Cytochrome P450 2E1, glutathione S-transferase, N-acetyltransferase |

| Chemical synthesis status | Limited direct chemical synthesis reported; theoretical routes suggested by retrosynthesis |

| Industrial production | Not established; compound mainly studied as a human metabolite |

| Analytical detection methods | UHPLC-ESI-MS/MS with solid-phase extraction sample prep |

| Molecular formula | C8H14N2O5S |

| Molecular weight | 250.27 g/mol |

| CAS number | 137698-09-0 |

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes oxidative metabolism. It is formed through the oxidative biotransformation of acrylamide and subsequent conjugation with glutathione .

Common Reagents and Conditions: The formation of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine involves the enzyme cytochrome P450 2E1, which catalyzes the oxidation of acrylamide to glycidamide. Glutathione is a key reagent in the conjugation process that leads to the formation of this compound .

Major Products: The major product formed from the reactions involving N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is glycidamide, which is a genotoxic metabolite. This compound is further metabolized and excreted as mercapturic acids in the urine .

Scientific Research Applications

Biomarker for Acrylamide Exposure

One of the most significant applications of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine is its use as a biomarker for human exposure to acrylamide. Acrylamide is a chemical that forms in certain foods during high-temperature cooking processes, such as frying and baking. Research has shown that iso-GAMA can be detected in human urine following acrylamide consumption, making it a valuable indicator for assessing dietary exposure to this potentially harmful compound .

Case Study: Human Metabolism of Acrylamide

In a study involving the administration of deuterium-labeled acrylamide to a healthy male volunteer, iso-GAMA was identified in urine samples collected over 46 hours. The maximum concentration of iso-GAMA was observed at 43 µg/L, indicating that this metabolite can effectively reflect recent dietary intake of acrylamide . This research underscores the utility of iso-GAMA in epidemiological studies aimed at understanding the health impacts of acrylamide exposure.

Understanding Acrylamide Toxicity

Iso-GAMA plays a crucial role in elucidating the metabolic pathways and potential toxic effects associated with acrylamide. Studies have linked acrylamide exposure to neurotoxicity and carcinogenicity, with iso-GAMA serving as a key metabolite that helps researchers investigate these health risks . By analyzing iso-GAMA levels, scientists can gain insights into how acrylamide is processed in the body and identify mechanisms that may lead to adverse health outcomes.

Antioxidant Properties

Emerging research suggests that N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine may exhibit antioxidant properties. Antioxidants are vital for mitigating oxidative stress, which can result from exposure to harmful substances like acrylamide. The ability of iso-GAMA to counteract oxidative damage could have implications for developing therapeutic strategies against oxidative stress-related diseases.

Comparative Metabolism Studies

Iso-GAMA is also valuable in comparative studies examining the metabolism of acrylamide across different species. Research indicates that humans metabolize acrylamide differently than rodents, with iso-GAMA being one of the metabolites formed through glutathione conjugation . Understanding these differences is essential for assessing human health risks based on animal study data.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)cysteine | Contains a hydroxethyl group instead of carbamoyl | Less reactive than N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine |

| N-Acetyl-S-(carbamoylethyl)-L-cysteine | Similar carbamoyl structure | Primarily studied as a stable isotope tracer |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine | Contains a cyano group | Exhibits different biological activities |

| N-Acetyl-S-(phenyl)-L-cysteine | Contains a phenyl group | Used in studies related to aromatic compound metabolism |

Future Research Directions

While current findings highlight the importance of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine as a biomarker and its potential antioxidant properties, further research is necessary to fully understand its implications in health and disease. Ongoing studies aim to refine the sensitivity and specificity of iso-GAMA as a biomarker for acrylamide exposure, which could enhance its utility in public health assessments .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine involves its formation through the oxidative metabolism of acrylamide. Acrylamide is metabolized by cytochrome P450 2E1 to form glycidamide, which is then conjugated with glutathione. This conjugate undergoes further enzymatic reactions to form N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine. The compound is then excreted in the urine as a mercapturic acid .

Comparison with Similar Compounds

Comparison with Similar Mercapturic Acid Derivatives

Mercapturic acids are critical biomarkers for assessing exposure to electrophilic toxicants. Below is a comparative analysis of Iso-GAMA with structurally or functionally related compounds:

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Parent Toxicant | Key Substituent(s) | Primary Application |

|---|---|---|---|---|

| N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (Iso-GAMA) | C₈H₁₄N₂O₅S | Acrylamide (via glycidamide) | 1-carbamoyl, 2-hydroxyethyl | Biomarker for acrylamide genotoxicity |

| N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA) | C₇H₁₂N₂O₄S | Acrylamide (direct) | 2-carbamoylethyl | Primary acrylamide exposure biomarker |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | C₈H₁₁N₃O₂S | Acrylonitrile | 2-cyanoethyl | Biomarker for acrylonitrile exposure |

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | C₇H₁₃NO₄S | Ethylene oxide | 2-hydroxyethyl | Biomarker for ethylene oxide exposure |

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine | C₈H₁₅NO₄S | Acrolein | 3-hydroxypropyl | Biomarker for acrolein exposure |

| N-Acetyl-S-(2-hydroxy-3-butenyl)-L-cysteine | C₉H₁₅NO₄S | 1,3-Butadiene | 2-hydroxy-3-butenyl | Detoxification product of butadiene |

Key Comparative Findings

Metabolic Pathway Specificity

- Iso-GAMA arises exclusively from glycidamide (an epoxide metabolite of acrylamide), making it a marker for acrylamide’s genotoxic pathway .

- N-Acetyl-S-(2-cyanoethyl)-L-cysteine originates from acrylonitrile, a volatile organic compound used in plastics, and is associated with neurotoxicity .

Structural Influence on Reactivity and Detection

- The carbamoyl group in Iso-GAMA and AAMA enhances hydrogen-bonding capacity, improving chromatographic detection in urine .

- The cyano group in acrylonitrile-derived mercapturic acids confers distinct mass spectrometry fragmentation patterns, aiding specificity in biomonitoring .

Environmental and Occupational Relevance

Analytical Detection Methods

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Iso-GAMA and related mercapturic acids due to high sensitivity and specificity .

- Iso-GAMA’s urinary excretion correlates with acrylamide intake in epidemiological studies, with median levels ranging from 0.5–5.0 nmol/g creatinine in non-smokers .

Toxicological Significance

- Iso-GAMA’s formation via glycidamide links it to DNA adduct formation, underscoring its role in risk assessment of acrylamide’s carcinogenicity .

- Comparatively, N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (from acrolein) is associated with oxidative stress and cardiovascular disease, highlighting functional diversity among mercapturic acids .

Biological Activity

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine, commonly referred to as iso-GAMA, is a sulfur-containing compound and a significant metabolite of acrylamide, a chemical compound prevalent in various foods, particularly those subjected to high-temperature cooking. This article explores the biological activity of iso-GAMA, its role as a biomarker for acrylamide exposure, and its potential health implications.

Iso-GAMA has the molecular formula and is primarily studied due to its association with acrylamide metabolism. When acrylamide is ingested or inhaled, it undergoes metabolic conversion in the body, leading to the formation of several metabolites, including iso-GAMA. Research indicates that iso-GAMA can be detected in human urine following acrylamide exposure, making it a valuable biomarker for assessing dietary intake and exposure levels .

Metabolism Pathway

The metabolism of acrylamide involves several pathways:

- Conversion to Glycidamide : Acrylamide is metabolized by cytochrome P450 enzymes to glycidamide, which can form adducts with DNA and proteins, potentially leading to toxic effects.

- Formation of Mercapturic Acids : Iso-GAMA is excreted in urine as part of the mercapturic acid pathway, indicating detoxification processes .

Biological Activity

Iso-GAMA exhibits several biological activities that are critical for understanding its health implications:

- Antioxidant Properties : Preliminary studies suggest that iso-GAMA may possess antioxidant capabilities, helping mitigate oxidative stress induced by acrylamide exposure. This property could provide protective effects against cellular damage .

- Neurotoxicity and Carcinogenicity : The presence of iso-GAMA in biological fluids serves not only as a biomarker but also indicates potential neurotoxic and carcinogenic effects associated with acrylamide. Chronic exposure to acrylamide has been linked to adverse health outcomes, including neurotoxicity .

Case Studies

Recent case studies provide insight into the clinical relevance of iso-GAMA:

- Acute Acrylamide Poisoning : A case reported an adolescent female who ingested a high concentration of acrylamide, leading to severe symptoms and eventual death. The study highlighted the rapid onset of symptoms related to acrylamide toxicity and the role of metabolites like iso-GAMA in understanding exposure levels .

- Urinary Excretion Studies : In controlled studies involving healthy volunteers who consumed deuterium-labeled acrylamide, researchers observed that iso-GAMA was detectable in urine within hours post-ingestion. The peak concentration was noted at approximately 22 hours after consumption, demonstrating its utility as a biomarker for dietary exposure .

Comparative Analysis with Other Compounds

Iso-GAMA shares structural similarities with other cysteine derivatives. The following table summarizes some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)cysteine | Hydroxethyl group instead of carbamoyl | Less reactive than iso-GAMA |

| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | Similar carbamoyl structure | Studied as a stable isotope tracer |

| N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine | Cyano group present | Exhibits different biological activities |

| N-Acetyl-S-(phenyl)-L-cysteine | Phenyl group present | Related to aromatic compound metabolism |

Iso-GAMA is particularly notable for its specific role as a biomarker for acrylamide exposure compared to these other compounds .

Q & A

Basic Research Question: What are the primary synthetic routes and structural characterization methods for N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine and related derivatives?

Methodological Answer:

Synthesis typically involves reacting cysteine derivatives with functionalized isocyanates or halo-carbamoyl compounds under controlled conditions. For example, analogs like N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) are synthesized by coupling N-acetylcysteine (NAC) with substituted phenyl isocyanates in polar solvents (e.g., methanol or DMF) at 0–25°C . Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve carbamoyl and hydroxyethyl substituents, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Yields vary with substituent steric and electronic effects; electron-withdrawing groups (e.g., 4-fluorobenzoyl) reduce yields compared to alkyl derivatives .

Basic Research Question: How is N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine metabolically derived, and what are its precursors?

Methodological Answer:

This compound is a urinary metabolite of acrylamide, formed via two pathways:

Glutathione conjugation : Acrylamide reacts with glutathione via glutathione S-transferase (GST), forming a conjugate that undergoes enzymatic hydrolysis and acetylation to yield the mercapturate .

Epoxidation : A minor pathway (~10%) involves CYP2E1-mediated epoxidation of acrylamide to glycidamide, which subsequently conjugates with glutathione and degrades to hydroxyethyl derivatives like N-Acetyl-S-(2-hydroxy-2-carbamoylethyl)cysteine (GAMA) and its isomer . Quantifying these metabolites in urine (via HPLC or LC-MS/MS) serves as a biomarker for acrylamide exposure .

Basic Research Question: What analytical techniques are recommended for quantifying N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine in biological matrices?

Methodological Answer:

- HPLC-UV : A cost-effective method with LODs <1 µg/mL, using C18 columns and mobile phases like methanol:water (70:30) at 1 mL/min. Retention times are optimized to separate co-eluting mercapturates (e.g., AAMA vs. GAMA) .

- LC-MS/MS : Provides higher sensitivity (LODs ~0.1 ng/mL) and specificity. Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 220→127 for hydroxyethyl derivatives) is preferred. Deuterated internal standards (e.g., D₅-PhMA) improve accuracy .

Advanced Research Question: How can researchers evaluate the anticancer potential of N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine analogs?

Methodological Answer:

- Cell line screening : Test compounds against panels of cancer cell lines (e.g., colon HCT-116, melanoma SK-MEL-28) using MTT assays. NACC, for example, showed IC₅₀ values of 8–12 µM in colon cancer vs. 20–25 µM in melanoma .

- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest. NACC induces caspase-3-dependent apoptosis without cell cycle disruption, unlike traditional agents like dacarbazine .

- Toxicity profiling : Compare cytotoxicity in non-cancerous cells (e.g., monkey kidney Vero cells) to establish selectivity indices (>10-fold preferred) .

Advanced Research Question: How should contradictory efficacy data across studies be analyzed?

Methodological Answer:

Contradictions often arise from variations in:

- Cell line genetics : Melanoma lines with BRAF mutations (e.g., A375) may show higher sensitivity to carbamoyl derivatives than wild-type lines .

- Metabolic activity : CYP2E1 expression levels in liver microsomes influence glycidamide formation, altering metabolite ratios and downstream effects .

- Experimental design : Standardize exposure durations (e.g., 48 vs. 72 hours) and control for glutathione depletion, which skews metabolite profiles .

Advanced Research Question: What methodologies are used to assess in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Rodent models : Administer compounds orally (10–100 mg/kg) and collect plasma/urine at timed intervals. LC-MS/MS quantifies parent compounds and metabolites (e.g., GAMA).

- Toxicity endpoints : Monitor renal (BUN, creatinine) and hepatic (ALT, AST) markers. NACC showed no significant toxicity in kidney cells at therapeutic doses .

- Protein binding assays : Use equilibrium dialysis to measure unbound fractions; low binding (<30%) correlates with better tissue penetration .

Advanced Research Question: How do enzymatic pathways influence the biological activity of this compound?

Methodological Answer:

- CYP2E1 inhibition : Co-treatment with disulfiram (CYP2E1 inhibitor) reduces glycidamide formation, shifting metabolism toward glutathione conjugation and increasing urinary AAMA/GAMA ratios .

- GST polymorphisms : Genetic variants (e.g., GSTT1 null) impair detoxification, elevating intracellular acrylamide adducts and potentiating neurotoxicity .

- Acetylation status : N-Acetyltransferase (NAT2) activity modulates mercapturate excretion rates, impacting biomarker reliability in epidemiological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.